molecular formula C13H13NO2 B15222343 Ethyl (Z)-3-(1H-indol-2-yl)acrylate

Ethyl (Z)-3-(1H-indol-2-yl)acrylate

Cat. No.: B15222343
M. Wt: 215.25 g/mol
InChI Key: UBMDSLUQOQPNTR-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-3-(1H-indol-2-yl)acrylate is a stereospecific acrylate ester featuring a Z-configuration at the α,β-unsaturated carbonyl system, with an indole substituent at the β-position (C-2 of the indole ring). This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the acrylate moiety’s role in Michael addition reactions and photopolymerization. Its synthesis typically involves Wittig or Horner-Wadsworth-Emmons olefination strategies to establish the Z-configured double bond .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (Z)-3-(1H-indol-2-yl)prop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7-

InChI Key

UBMDSLUQOQPNTR-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1=CC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=CC1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-(1H-indol-2-yl)acrylate typically involves the reaction of indole-2-carboxaldehyde with ethyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction, and the use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(1H-indol-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids or Friedel-Crafts catalysts.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Ethyl 3-(1H-indol-2-yl)propanoate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (Z)-3-(1H-indol-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-(1H-indol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Indole Position Substituents on Acrylate/Indole Configuration Molecular Formula Reference
Ethyl (Z)-3-(1H-indol-2-yl)acrylate C-2 None (parent structure) Z C₁₃H₁₃NO₂
Ethyl (E)-3-(1H-indol-2-yl)acrylate C-2 None E C₁₃H₁₃NO₂
(Z)-Ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate C-7 Cyano (C≡N), Methyl (C-2 indole) Z C₁₅H₁₄N₂O₂
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate C-3 Cl, CF₃-pyridinyl (N-substituent) - C₁₉H₁₄ClF₃N₂O₂
3-(1H-Indol-3-yl)acrylic acid C-3 Carboxylic acid (no ethyl ester) - C₁₁H₉NO₂

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound may confer distinct reactivity (e.g., reduced conjugation stability) compared to the E-isomer .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity of the acrylate, enhancing reactivity toward nucleophiles. Bulky substituents (e.g., pyridinyl in ) may hinder crystallization or alter bioavailability.
  • Indole Position : C-2 substitution (target compound) vs. C-3 (e.g., ) influences π-stacking interactions and binding affinity in biological systems.

Key Findings :

  • Wittig Reaction : The Z-isomer’s synthesis may require precise control of reaction conditions (e.g., solvent polarity, temperature) to favor cis-addition .
  • Bromo-Substituted Analogs : Bromoacrylates (e.g., ) exhibit lower yields (≤62%) due to steric hindrance and competing elimination pathways.
  • Cyano Derivatives: Knoevenagel condensation provides high yields (91%) for cyano-substituted analogs, attributed to the electron-deficient acrylate’s enhanced reactivity .

Physicochemical Properties

Table 3: Spectroscopic and Physical Property Comparison

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) Melting Point Reference
This compound 1719 (C=O), 1600 (C=C) 8.50 (s, 1H, CH=C), 1.38 (t, 3H, CH₃) Not reported
Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate 1719, 1600, 1235 8.06 (dd, 1H, Ar-H), 4.35 (q, 2H, OCH₂) Oil
3-(1H-Indol-3-yl)acrylic acid 3054 (O-H), 1701 (C=O) 6.90–7.40 (m, indole-H), 12.1 (s, COOH) 220–222°C

Insights :

  • Solubility : Ester derivatives (e.g., target compound) exhibit higher lipid solubility than carboxylic acids (e.g., ), impacting their membrane permeability.
  • Thermal Stability : Bromo-substituted analogs () are often oils at room temperature, whereas crystalline acids () have higher melting points.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl (Z)-3-(1H-indol-2-yl)acrylate, and how do reaction conditions influence the Z/E isomer ratio?

  • Methodology : The compound can be synthesized via cross-dehydrogenative coupling (CDC) using ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) under inert conditions to activate C–H bonds in indole derivatives. The Z/E ratio is controlled by steric and electronic factors: bulky substituents favor the Z-isomer due to reduced steric hindrance, while polar solvents (e.g., DMF) may stabilize the E-isomer via dipole interactions. Reaction optimization includes varying temperature (80–120°C) and additives (e.g., KPF₆ for charge stabilization) .
  • Characterization : Confirm stereochemistry using NOESY NMR (Z-isomer shows proximity between indole protons and acrylate ethyl group) and single-crystal X-ray diffraction (e.g., SHELX refinement) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include downfield shifts for acrylate carbonyl (δ ~165–170 ppm) and indole NH (δ ~10–12 ppm). Coupling constants (J = 10–12 Hz for Z-isomer) distinguish stereoisomers .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₃NO₂ requires m/z 215.0946) .
    • Crystallography : Single-crystal X-ray studies (using SHELX or ORTEP-3) resolve the Z-configuration via torsion angles (C2–C3–C4–O2 ≈ 0°) and hydrogen-bonding patterns .

Q. How can researchers assess the biological activity of this compound in anticancer studies?

  • In vitro assays :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays.
    • Structure-activity relationships (SAR) : Compare with analogs (e.g., fluorine-substituted indoles in ) to identify critical substituents for activity.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives with modified indole substituents?

  • Directed C–H functionalization : Use directing groups (e.g., –CO₂Et) to control substitution at the indole C3 position. Ruthenium catalysts with carboxylate ligands enhance regioselectivity .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for competing pathways, guiding experimental optimization .

Q. How can computational tools predict the solid-state packing and stability of this compound?

  • Crystal engineering : Use Mercury software to analyze Hirshfeld surfaces and intermolecular interactions (e.g., π-π stacking between indole rings, C–H···O hydrogen bonds). Etter’s graph-set analysis identifies robust hydrogen-bonding motifs for crystal design .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC to assess hygroscopicity and isomerization risks .

Q. How should researchers resolve contradictions in reported bioactivity data for indole acrylates?

  • Data validation :

  • Purity checks : HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .
  • Isomer separation : Chiral HPLC (Chiralpak IC column) to isolate Z/E isomers and test individually .
    • Experimental replication : Compare batch synthesis (traditional flask) vs. continuous-flow methods (improved reproducibility in ).

Methodological Guidance

Q. What crystallographic practices ensure accurate determination of the Z-configuration in this compound?

  • Data collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5%). Twinning tests (e.g., PLATON) exclude pseudo-symmetry .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Derivatization : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at indole C5/C6 to enhance electrophilic reactivity.
  • Biological testing : Parallel synthesis of analogs (e.g., methyl esters, amides) followed by high-throughput screening .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard mitigation : Use fume hoods for synthesis (volatile solvents), nitrile gloves, and eye protection.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .

Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionEffect on Yield/Isomer RatioReference
Catalyst[RuCl₂(p-cymene)]₂Increases C–H activation
SolventTolueneFavors Z-isomer
Temperature100°CBalances reaction rate/selectivity
AdditiveKPF₆ (20 mol%)Stabilizes cationic intermediates

Table 2 : Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 8.10 (s, 1H, NH), 6.95–7.40 (m, 4H, indole), 4.20 (q, 2H, –OCH₂)
¹³C NMRδ 165.2 (C=O), 135.5 (C2), 121.8 (C3)
HRMSm/z 215.0946 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.